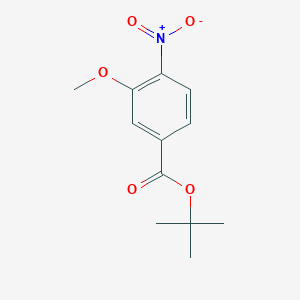
2,7-Diamino-3-methoxyphenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diamino-3-methoxyphenazine (DMPh) is a heterocyclic compound that belongs to the phenazine family. It is a redox-active molecule that has attracted significant attention in the scientific community due to its potential applications in various fields, including biotechnology, medicine, and materials science.
Scientific Research Applications
2,7-Diamino-3-methoxyphenazine has been extensively studied for its potential applications in the field of biotechnology. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. 2,7-Diamino-3-methoxyphenazine has also been used as a redox mediator in bioelectrochemical systems, where it facilitates electron transfer between the electrode and microorganisms. Additionally, 2,7-Diamino-3-methoxyphenazine has been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
2,7-Diamino-3-methoxyphenazine exerts its biological effects through its redox-active properties. It can undergo reversible oxidation and reduction reactions, which allows it to act as an electron shuttle between biological molecules. 2,7-Diamino-3-methoxyphenazine has been shown to generate reactive oxygen species (ROS) upon oxidation, which can cause oxidative damage to cells and contribute to its antimicrobial and anticancer effects.
Biochemical and Physiological Effects:
2,7-Diamino-3-methoxyphenazine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 2,7-Diamino-3-methoxyphenazine has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. Additionally, 2,7-Diamino-3-methoxyphenazine has been shown to enhance the performance of bioelectrochemical systems by facilitating electron transfer between the electrode and microorganisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,7-Diamino-3-methoxyphenazine is its redox-active properties, which make it a versatile molecule for use in various applications. However, 2,7-Diamino-3-methoxyphenazine can be difficult to synthesize and purify, which can limit its use in some experiments. Additionally, 2,7-Diamino-3-methoxyphenazine can generate ROS upon oxidation, which can cause oxidative damage to cells and can be a limitation in some applications.
Future Directions
There are several future directions for research on 2,7-Diamino-3-methoxyphenazine. One area of interest is the development of new antimicrobial agents based on 2,7-Diamino-3-methoxyphenazine. Additionally, 2,7-Diamino-3-methoxyphenazine could be further investigated for its potential use in cancer therapy. Another area of interest is the use of 2,7-Diamino-3-methoxyphenazine in bioelectrochemical systems, where it could be used to enhance the performance of microbial fuel cells and other bioelectrochemical devices. Finally, 2,7-Diamino-3-methoxyphenazine could be investigated for its potential use in materials science, where it could be used as a redox-active molecule in the development of new materials with unique properties.
Synthesis Methods
2,7-Diamino-3-methoxyphenazine can be synthesized through several methods, including electrochemical synthesis, chemical oxidation, and microbial synthesis. The most common method of synthesis is chemical oxidation, which involves the oxidation of 2,7-diaminophenazine with an oxidizing agent such as potassium permanganate or ceric ammonium nitrate.
properties
CAS RN |
125239-65-8 |
|---|---|
Product Name |
2,7-Diamino-3-methoxyphenazine |
Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
3-methoxyphenazine-2,7-diamine |
InChI |
InChI=1S/C13H12N4O/c1-18-13-6-12-11(5-8(13)15)16-9-3-2-7(14)4-10(9)17-12/h2-6H,14-15H2,1H3 |
InChI Key |
PDGMOSZQOWALLR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC3=C(C=CC(=C3)N)N=C2C=C1N |
Canonical SMILES |
COC1=CC2=NC3=C(C=CC(=C3)N)N=C2C=C1N |
Other CAS RN |
125239-65-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




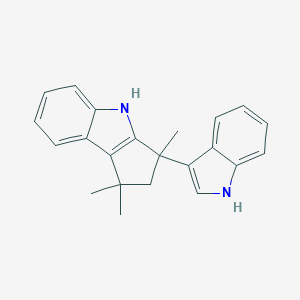

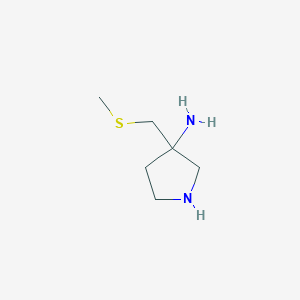
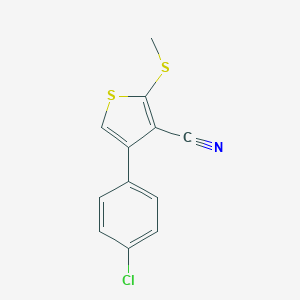
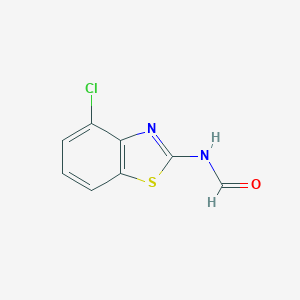
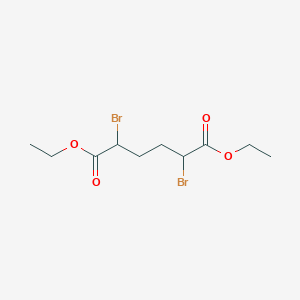
![[(2-Nitrophenyl)sulfinyl]acetic acid](/img/structure/B56369.png)
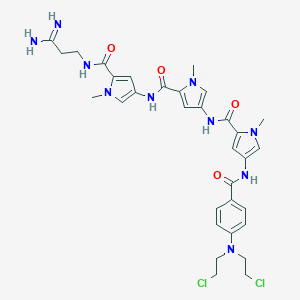
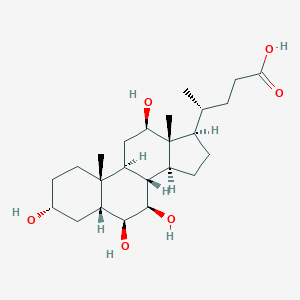
![1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B56375.png)
